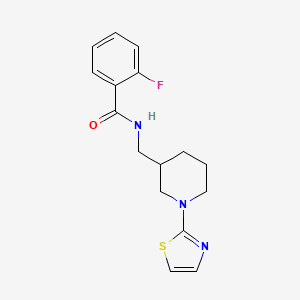

2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Description

2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a benzamide derivative featuring a fluorine atom at the ortho position of the benzoyl group and a piperidine ring substituted with a thiazole moiety. The compound’s structure combines a benzamide scaffold with a heterocyclic piperidine-thiazole system, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-fluoro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3OS/c17-14-6-2-1-5-13(14)15(21)19-10-12-4-3-8-20(11-12)16-18-7-9-22-16/h1-2,5-7,9,12H,3-4,8,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRHYVBVHTVCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Piperidine Derivative Synthesis: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

Coupling Reactions: The thiazolyl-piperidinyl intermediate is then coupled with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its potential biological activities.

Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Chemical Biology: It can serve as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the fluorine atom may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, heterocyclic systems, and biological targets. Below is a detailed comparison with key derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Bioactivity: The morpholine group in 4d enhances solubility due to its polar oxygen atom, whereas the thiazole-piperidine system in the target compound may improve metabolic stability .

Heterocyclic Systems: Pyridinyl-thiazole (e.g., 4d, 4h) and quinoline () systems exhibit π-π stacking interactions with biological targets, whereas the thiazole-piperidine in the target compound may introduce steric constraints for selective binding .

Spectral and Physical Data :

- Analogs like 4d and 4h demonstrate well-resolved 1H NMR signals for aromatic protons (δ 7.20–8.70) and aliphatic substituents (e.g., δ 2.30 for N(CH3)2), which are critical for structural validation .

Research Findings and Implications

- Kinase Inhibition : Compound 14av (), a fluorobenzamide derivative, shows potent GPCR kinase 2 (GRK2) inhibition (IC50 < 10 nM), suggesting that the target compound’s thiazole-piperidine system could similarly target kinase domains .

- Antimicrobial Potential: Analogs like 4d and 4h () with pyridinyl-thiazole motifs exhibit activity against bacterial pathogens, implying that the target compound’s thiazole moiety may confer antimicrobial properties.

- Metabolic Stability : The piperidine ring in the target compound may reduce first-pass metabolism compared to morpholine-containing derivatives like 4d , which are prone to oxidation .

Biological Activity

2-Fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a synthetic organic compound with a complex structure that includes a benzamide core, a fluorine atom, and a thiazolyl-piperidinyl-methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 319.4 g/mol. Its unique structural features include:

- Benzamide Core : Provides stability and potential interactions with biological targets.

- Fluorine Atom : Enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.

- Thiazole and Piperidine Moieties : These groups can facilitate binding to various biological targets, influencing the compound's activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 2 µg/ml |

| Escherichia coli | Antibacterial | 4 µg/ml |

| Candida albicans | Antifungal | 8 µg/ml |

These results suggest that the thiazole ring enhances the binding affinity to bacterial targets, making it a promising scaffold for developing new antibiotics .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds with similar structures. For example, some derivatives have shown selective cytotoxic effects against various cancer cell lines:

| Cell Line | Activity | IC50 (µM) |

|---|---|---|

| MDA-MB-231 (Breast cancer) | Cytotoxic | 15 µM |

| HCT116 (Colon cancer) | Cytotoxic | 12 µM |

The mechanism of action is believed to involve the interaction with cell cycle-related proteins, leading to apoptosis in cancer cells .

Case Studies

- In Vitro Studies : A study assessing the antibacterial properties of thiazole derivatives found that compounds similar to this compound had MIC values comparable to standard antibiotics like norfloxacin, indicating their potential as effective antimicrobial agents .

- Anticancer Research : Another investigation revealed that certain derivatives exhibited significant selective toxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic window for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.